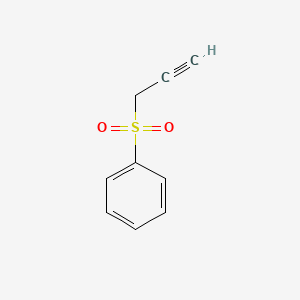

Phenyl propargyl sulfone

Description

Structure

3D Structure

Properties

CAS No. |

2525-40-8 |

|---|---|

Molecular Formula |

C9H8O2S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

prop-2-ynylsulfonylbenzene |

InChI |

InChI=1S/C9H8O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 |

InChI Key |

XRZMPJGMAIXQRM-UHFFFAOYSA-N |

SMILES |

C#CCS(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

C#CCS(=O)(=O)C1=CC=CC=C1 |

Other CAS No. |

2525-40-8 |

Origin of Product |

United States |

Iii. Mechanistic Investigations and Reactivity of Phenyl Propargyl Sulfone

Fundamental Reactivity Patterns

The reactivity of phenyl propargyl sulfone is largely dictated by the interplay between the sulfonyl group and the propargylic system. This combination facilitates various reactions, including nucleophilic substitutions and intramolecular cyclizations, making it a valuable building block in organic synthesis.

The sulfonyl group in this compound acts as an excellent leaving group, rendering the propargylic carbon susceptible to nucleophilic attack. This characteristic allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. For instance, propargylic alcohols can be activated by Brønsted acids like HBF₄ to undergo substitution with various nucleophiles, including other alcohols, amines, and arenes. ucl.ac.uk This process is often compatible with several functional groups, such as ketones and halogens. ucl.ac.uk The direct nucleophilic substitution of the sulfonyl group itself is also a known transformation, further highlighting the versatility of sulfones as leaving groups. researchgate.net

In some cases, the phenyl sulfone moiety can be coordinated to a metal complex, which alters the reactivity of the aromatic ring and allows for sequential nucleophilic additions. nih.gov This strategy has been employed to synthesize highly functionalized cyclohexene (B86901) derivatives. nih.gov The sulfonyl group can also be displaced in the final step to introduce a third nucleophile. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Catalyst/Conditions | Reference |

| Alcohols | Propargyl ethers | HBF₄ | ucl.ac.uk |

| Amines | Propargyl amines | HBF₄ | ucl.ac.uk |

| Arenes | Aryl-substituted propargyl systems | HBF₄ | ucl.ac.uk |

| Masked Enolates | Functionalized cyclohexenes | Metal complex coordination | nih.gov |

| Cyanide | Functionalized cyclohexenes | Metal complex coordination | nih.gov |

This compound and its derivatives are excellent precursors for intramolecular cyclization reactions, leading to the formation of various cyclic and heterocyclic structures. These cyclizations can be initiated by different means, including radical, base-mediated, and metal-catalyzed pathways.

Base-promoted intramolecular cyclization of propargyl systems is a common strategy. For example, (2-propargyl ether) arylimines can undergo base-mediated cyclization to form 3-aminobenzofurans. researchgate.net The proposed mechanism involves the formation of a propargyl carbanion, which then undergoes intramolecular attack. researchgate.net Similarly, o-propargylphenols can cyclize to form either benzofurans or chromenes depending on the reaction conditions. rsc.org Base-promoted conditions typically favor a 5-exo-dig cyclization to yield benzofurans. rsc.org

Radical cyclizations have also been extensively studied. For instance, the reaction of alkyl diiodides with sulfur dioxide can generate cyclic sulfones through an intramolecular radical cyclization of an intermediate alkyl sulfonyl radical. mdpi.com Photocatalysis can also be employed to initiate radical cyclization cascades, leading to complex spirocyclic vinyl sulfones. rsc.org

Table 2: Intramolecular Cyclization Reactions of Propargyl Systems

| Starting Material | Reaction Type | Product | Catalyst/Conditions | Reference |

| (2-Propargyl ether) arylimines | Base-mediated | 3-Aminobenzofurans | t-BuOK | researchgate.net |

| o-Propargylphenols | Base-mediated | Benzofurans | Base | rsc.org |

| Alkyl diiodides | Radical | Cyclic sulfones | SO₂, formate (B1220265) radical cation | mdpi.com |

| Allylcyclopropane sulfonyl chloride and propargyl alcohols | Photocatalytic radical cyclization | Spirocyclic vinyl sulfones | fac-Ir(ppy)₃ | rsc.org |

Stereochemical Control and Asymmetric Induction

Controlling the stereochemical outcome of reactions involving this compound is crucial for the synthesis of chiral molecules, which are of significant importance in medicinal chemistry and materials science. Both enantioselective and diastereoselective transformations have been successfully developed.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. In the context of this compound and related compounds, this is often achieved through the use of chiral catalysts.

Rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes with sodium sulfinates provides a direct route to chiral allylic sulfones with high enantioselectivity. nih.gov Copper-catalyzed enantioselective trifluoromethylthiolation of secondary propargyl sulfonates has also been reported, yielding chiral trifluoromethylthiolated propargyl compounds. chinesechemsoc.orgchinesechemsoc.org The use of chiral ligands, such as PyBox derivatives, is key to achieving high enantiomeric ratios. chinesechemsoc.orgchinesechemsoc.org

Furthermore, chiral silver catalysts have been employed in enantioselective propargylic C-H amination reactions. tandfonline.com This method allows for the intramolecular formation of chiral nitrogen-containing heterocycles. tandfonline.com The development of highly acidic chiral N-triflylphosphoramides has also enabled asymmetric alkenylation of propargyl alcohols with excellent enantiocontrol. rsc.org

Table 3: Enantioselective Reactions

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Hydrosulfonylation of allenes/alkynes | Rhodium / Chiral bisphosphine | Chiral allylic sulfones | High | nih.gov |

| Trifluoromethylthiolation of propargyl sulfonates | Copper / Chiral PyBox ligand | Chiral trifluoromethylthiolated propargyl compounds | Up to 82:18 er | chinesechemsoc.orgchinesechemsoc.org |

| Intramolecular propargylic C-H amination | Silver / Chiral bis(oxazoline) ligand | Chiral nitrogen heterocycles | High | tandfonline.com |

| Alkenylation of propargyl alcohols | Chiral N-triflylphosphoramide | Chiral alkenylated products | Excellent | rsc.org |

Diastereoselective reactions aim to control the formation of one diastereomer over others. This is particularly relevant when creating multiple stereocenters in a single molecule.

A highly diastereoselective strain-release Doyle-Kirmse reaction has been developed for the synthesis of functionalized difluoro(methylene)cyclopropanes. rsc.org This reaction proceeds via the in situ formation of a sulfonium (B1226848) ylide from a diazo compound and a sulfide (B99878), followed by a nih.govrsc.org-sigmatropic rearrangement. rsc.org The addition of nucleophiles to N-tert-butylsulfinyl ketimines has also been shown to be highly diastereoselective. cas.cn The stereochemical outcome can be predicted by a cyclic six-membered transition state where the bulky tert-butyl group occupies a preferential equatorial position. cas.cn

Furthermore, the propargylation of chiral N-tert-butanesulfinyl imines with propargyl bromide in the presence of indium metal leads to the diastereoselective formation of protected homopropargylamines. mdpi.com

Table 4: Diastereoselective Reactions

| Reaction Type | Substrate | Product Type | Diastereomeric Ratio (dr) | Reference |

| Strain-release Doyle–Kirmse reaction | Diazoacetate and difluorocyclopropenyl methyl sulfide | Difluoro(methylene)cyclopropanes | Excellent | rsc.org |

| Nucleophilic addition | N-tert-Butylsulfinyl ketimine and PhSO₂CF₂ anion | α-(Phenylsulfonyl)difluoromethyl sulfinamides | Excellent | cas.cn |

| Propargylation | Chiral N-tert-butanesulfinyl imine and propargyl bromide | Protected homopropargylamines | High | mdpi.com |

Advanced Reaction Mechanisms

The reactivity of this compound extends beyond fundamental patterns to more complex and advanced reaction mechanisms. These often involve cascade reactions, rearrangements, and the participation of radical intermediates.

Acetylenic sulfones are known to be potent radical acceptors. researchgate.net They can react with carbon-centered radicals with anti-Michael selectivity to form enyl radical intermediates, which then eliminate a sulfonyl radical. researchgate.net This process allows for the functionalization of the alkyne. Propargyl radicals themselves can be generated through various methods, including atom transfer reactions, and participate in cascade reactions to form complex polycyclic systems. sci-hub.se

The Doyle-Kirmse reaction, a nih.govrsc.org-sigmatropic rearrangement of an initially formed sulfonium ylide, is a powerful tool for carbon-carbon bond formation. rsc.org Computational studies have shed light on the mechanism, suggesting the involvement of a copper-carbene intermediate in certain variations of the reaction. nih.gov

Base-driven cascade reactions of propargyl sulfones can lead to complex spirocyclic and bridged bicyclic systems. mdpi.com These cascades can involve a sequence of isomerizations, intramolecular additions, and retro-Michael reactions. mdpi.comresearchgate.net

Intermediacy of Propargyl and Allenyl Radicals.researchgate.net

The generation of propargyl and allenyl radicals is a frequent occurrence in the chemistry of this compound and related propargylic systems. researchgate.net These radical intermediates are often involved in a dynamic equilibrium, and their respective reactivities influence the regioselectivity of subsequent bond-forming events. The formation of these radicals can be initiated through various methods, including hydrogen atom abstraction, homolysis of a propargyl-X bond, and radical addition to enynes. researchgate.net

The competition between propargyl and allenyl radical pathways is a critical factor in determining the final product distribution. For instance, in radical addition reactions to 1,3-enynes, the initial addition generates both propargyl and allenyl radical intermediates. sci-hub.se These radicals can then react further to yield either 1,2- or 1,4-functionalized products. sci-hub.se The relative stability and reactivity of these radical species are influenced by the substitution pattern of the substrate. sci-hub.se

Computational and experimental studies have shown that propargyl radical combination reactions can lead to a mixture of propargyl-propargyl and propargyl-allenyl coupled products. sci-hub.se The presence of stabilizing groups, such as a dicobalt hexacarbonyl moiety, can favor the generation and controlled reactivity of propargyl radicals. sci-hub.se

Metal-Activated Allene (B1206475) and Carbene Intermediates.sci-hub.seacs.org

Transition metals play a pivotal role in activating this compound and its derivatives, leading to the formation of highly reactive allene and carbene intermediates. sci-hub.seacs.org These intermediates are central to a variety of catalytic transformations, enabling the construction of complex molecular architectures. snnu.edu.cn

Metal-catalyzed reactions often proceed through the formation of metal–allenylidene complexes, particularly in enantioselective propargylic substitution reactions. snnu.edu.cn These complexes serve as key reactive intermediates, and their formation can be influenced by the choice of metal catalyst, with ruthenium and copper being commonly employed. snnu.edu.cn Alternatively, metal-catalyzed reactions can involve the formation of allenyl-metal species, which are prevalent in palladium- and nickel-catalyzed processes. sci-hub.sesnnu.edu.cn

The generation of metal carbene intermediates from alkynes, including propargylic systems, is another powerful strategy in organic synthesis. mdpi.com Copper carbenes, for example, can be generated in situ and participate in cross-coupling reactions with terminal alkynes or add across carbon-carbon triple bonds. mdpi.com In some instances, the reaction of a metal carbene with a propargyl sulfide can lead to the formation of an ylide, which then undergoes a ontosight.ainih.gov-sigmatropic rearrangement to produce an allene. researchgate.net

The interplay between different metal-activated intermediates can lead to complex reaction cascades. For example, a combination of palladium and titanium chemistry can be used to generate allenyl titanocenes and transient propargylic radicals in situ, facilitating multimetallic catalytic protocols. mdpi.com

Table 1: Examples of Metal-Activated Intermediates in Propargylic Compound Reactions

| Catalyst/Metal | Intermediate Type | Reaction Type | Ref. |

|---|---|---|---|

| Ruthenium, Copper | Metal-Allenylidene Complex | Enantioselective Propargylic Substitution | snnu.edu.cn |

| Palladium, Nickel | Allenyl-Metal Species | Propargylic Substitution | snnu.edu.cn |

| Copper | Copper Carbene | Cross-Coupling, Cyclopropenation | mdpi.com |

| Palladium/Titanium | Allenyl Titanocene/Propargyl Radical | Multimetallic Catalysis | mdpi.com |

| Gold | Gold-Activated Allene | Cycloisomerization | rsc.org |

Sulfonyl and Sulfinyl Radical Additions.researchgate.net

The addition of sulfonyl and sulfinyl radicals to unsaturated systems represents a significant class of reactions in organosulfur chemistry. nih.govresearchgate.net Sulfonyl radicals can be generated from various precursors, including sulfonyl halides, sulfonyl selenides, and sulfinates, and readily add to alkenes and alkynes. thieme-connect.com

Recent advancements have enabled the synthetic application of sulfinyl radicals, which were previously elusive. nih.govresearchgate.net Readily accessible sulfinyl sulfones can serve as precursors to sulfinyl radicals, which can then participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons. nih.govresearchgate.net Mechanistic investigations, both experimental and theoretical, suggest that these reactions often proceed through a sequential addition of sulfonyl and then sulfinyl radicals. nih.govresearchgate.net

In the context of this compound, the addition of sulfonyl radicals to the triple bond is a plausible pathway for functionalization. The regioselectivity of such additions would be a key factor in determining the structure of the resulting vinyl sulfone.

Skeletal Rearrangement Mechanisms.thieme-connect.com

This compound and related structures can undergo various skeletal rearrangements, often triggered by specific reagents or catalysts. nih.govcambridgescholars.com These rearrangements involve the cleavage and formation of multiple bonds, leading to a significant reordering of the molecular framework. nih.gov

One notable example is the base-promoted rearrangement of N-sulfonyl ynamides, which can be viewed as analogs of this compound. Depending on the reaction conditions, these compounds can undergo a skeletal reorganization to yield either thiete sulfones or propargyl sulfonamides. nih.gov Mechanistic studies, supported by DFT calculations, propose the initial lithiation alpha to the sulfonyl group, followed by a 4-exo-dig cyclization to form a four-membered β-sultam intermediate. nih.gov This intermediate can then undergo a 1,3-sulfonyl migration to afford the thiete sulfone or a β-elimination to furnish the propargyl sulfonamide. nih.gov

Another type of rearrangement relevant to sulfone chemistry is the 1,2-sulfone rearrangement, which can be initiated by the nucleophilic addition to activated vinyl sulfones. rsc.org While not directly involving a propargyl sulfone, this highlights the propensity of the sulfone group to participate in migratory processes.

Furthermore, interrupted Pummerer reactions of aryl sulfoxides with propargyl silanes can lead to an allenyl thio-Claisen rearrangement sequence, resulting in ortho-propargylated aryl sulfides. acs.org This type of transformation underscores the potential for complex, multi-step rearrangement cascades in related sulfur-containing compounds.

Iv. Catalytic Applications in Phenyl Propargyl Sulfone Chemistry

Organocatalysis and Metal-Free Methodologies

In addition to metal-catalyzed transformations, metal-free approaches utilizing organocatalysts or simple reagents have been developed for the manipulation of phenyl propargyl sulfone and related compounds.

A fundamental reaction of propargyl sulfones under basic conditions is their isomerization to the corresponding allenyl sulfones. This tautomerization is a key step that often precedes further reactions, such as cycloadditions, where the newly formed allenyl sulfone acts as a versatile building block. The reactivity of bispropargyl sulfones towards isomerization to allenic systems under basic conditions has been studied, and this transformation is crucial for their biological activity, such as DNA cleavage.

The mechanism of this isomerization involves the deprotonation of the acidic methylene (B1212753) group adjacent to the sulfone, followed by reprotonation at the γ-carbon of the propargyl system. This process generates the thermodynamically more stable conjugated allenyl sulfone. The choice of base can be critical; for example, in certain intramolecular cyclizations of propargyl sulfones, bases like Cs₂CO₃ are effective in promoting the initial tautomerization to the sulfonylallene intermediate.

Metal-free, radical-initiated cascades provide a powerful method for the synthesis of complex sulfone-containing molecules. These reactions often involve the generation of a sulfonyl radical, which can then participate in a cascade of bond-forming events. For instance, sulfonyl radicals can be generated from sulfonyl hydrazides or sodium sulfinates and can add to the alkyne moiety of propargyl systems.

A photocatalytic approach has been developed to access spirocyclic vinyl sulfones via a tandem radical cyclization and functional group migration process. The proposed mechanism involves the generation of a sulfonyl radical, which adds to the alkyne of a propargyl alcohol to form a vinyl radical. This vinyl radical then undergoes further cyclization and rearrangement to yield the final spirocyclic product. Such radical cascades are attractive due to their high atom- and step-economy in constructing complex carbo- and heterocyclic frameworks.

V. Theoretical and Computational Studies of Phenyl Propargyl Sulfone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules.

Electronic Structure Analysis

A thorough analysis of the electronic structure of phenyl propargyl sulfone would involve calculating various molecular properties. Computational studies on related sulfonyl-containing compounds have established that the sulfonyl group is highly polarized. Natural Bond Orbital (NBO) analysis is a common technique used to investigate hybridization, atomic formal charges, and donor-acceptor interactions. In similar systems, bonding within the sulfonyl group is characterized by highly polarized interactions and hyperconjugative effects, without significant d-orbital participation on the sulfur atom.

For this compound, DFT calculations, for instance at the B3LYP/6-311G** level of theory, could be employed to determine optimized geometry, bond lengths, and bond angles. The results of such calculations could be compared with experimental data if available. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and the nature of its electronic transitions.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate detailed reaction mechanisms. For this compound, this could involve studying its participation in various organic reactions. Theoretical studies on the recombination reaction of phenyl and propargyl radicals have utilized high-level computational methods like CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G** to investigate the potential energy surface. These studies have identified various products and isomerization pathways.

Similar methodologies could be applied to understand the reactions of this compound. For instance, the mechanism of cycloaddition reactions or rearrangements involving the propargyl group could be investigated. By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and predict the most favorable reaction pathways. Rice–Ramsperger–Kassel–Marcus (RRKM) Master Equation calculations can also be used to determine temperature- and pressure-dependent rate constants for various reaction channels.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For systems involving sulfones, MD simulations have been used to investigate properties like diffusion and intermolecular interactions, often employing polarizable force fields to accurately model the electrostatic environment.

For this compound, MD simulations could be used to study its conformational dynamics, its interactions with solvent molecules, or its behavior in condensed phases. This would provide a more complete picture of the molecule's behavior in realistic chemical environments.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic and steric properties of reactants and transition states, it is possible to rationalize and predict the outcomes of reactions. For example, in the context of phenyl sulfones, DFT studies have been used to understand how the coordination of the sulfone to a metal complex activates the phenyl ring towards nucleophilic attack.

For this compound, computational models could be developed to predict its reactivity in various transformations. This could involve creating quantitative structure-activity relationship (QSAR) models or using machine learning approaches trained on databases of known reactions to predict the outcomes of new transformations.

Computational Design of Novel Transformations

A frontier in computational chemistry is the de novo design of novel chemical reactions. This involves using computational tools to explore the vast space of possible chemical transformations and identify promising new reactions. While specific examples for this compound are not available, the general approach would involve using automated reaction discovery tools that perform virtual experiments to explore reaction pathways. These methods can uncover unexpected reaction mechanisms and guide the experimental discovery of new synthetic methodologies.

Vi. Advanced Synthetic Utility of Phenyl Propargyl Sulfone As a Chemical Synthon

Construction of Complex Organic Architectures

The strategic combination of functional groups within phenyl propargyl sulfone makes it an ideal precursor for the assembly of intricate organic structures, ranging from medicinally relevant heterocycles to complex macrocyclic and polycyclic frameworks.

The sulfone moiety in propargylic systems serves as a potent activating group, enabling reactions that lead to the formation of various heterocyclic compounds. The reactivity of the propargyl unit, combined with the electron-withdrawing nature of the phenylsulfonyl group, facilitates a range of cyclization, cycloaddition, and tandem reactions for the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles. For instance, β-ketosulfones, which can be derived from propargyl sulfones, are valuable intermediates for synthesizing fused heterocycles. researchgate.net The sulfone group's ability to stabilize adjacent carbanions is a key feature in many of these synthetic strategies. thieme-connect.com

Recent research has demonstrated the utility of sulfone chemistry in creating diverse cyclic systems. While not always starting directly from this compound, the principles are applicable. For example, metal-catalyzed reactions using sulfur dioxide surrogates like DABSO have been developed to synthesize benzo[b]thiolan-1,1-dioxides and other cyclic sulfones. nih.gov Furthermore, phenyl sulfones coordinated to a metal complex have been shown to undergo nucleophilic additions to form substituted cyclohexenes, showcasing the power of the sulfone group to direct the formation of cyclic structures. nih.govnih.gov These methodologies highlight the potential of activated sulfones like this compound to serve as key building blocks in the synthesis of complex heterocyclic libraries.

Table 1: Examples of Heterocyclic Synthesis Involving Sulfone Chemistry

| Starting Material Type | Reagents/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Alkynylphenyl diazotetrafluoroborate | SO2 (from DABSO), morpholin-4-amine, Cu(I) catalyst | Benzo[b]thiophene 1,1-dioxides | nih.gov |

| Dihapto-coordinated Phenyl Sulfone | Protonation, Nucleophilic Addition (e.g., NaCN) | Dihapto-coordinated sulfonylated diene complex | nih.gov |

| Alkyl diiodides | SO2, HCOOLi·H₂O | Nitrogen-containing cyclic aliphatic sulfones | nih.gov |

| Arylacetylenes | Sodium sulfinates, FeCl₃·6H₂O | Precursors to β-hydroxy sulfones for further cyclization | researchgate.net |

The construction of macrocycles and polycycles is a significant challenge in organic synthesis, and building blocks that offer both rigidity and controlled reactivity are highly sought after. The propargyl group provides a linear, rigid element, while the sulfone group offers a site for chemical modification, making this compound a valuable component in the design of these complex architectures.

Methodologies for synthesizing macrocycles often involve the cyclization of a linear precursor. cam.ac.uk The reactivity of the alkyne in this compound allows for its participation in powerful macrocyclization reactions such as azide-alkyne cycloadditions or ring-closing metathesis (following appropriate functionalization). cam.ac.uk A series of macrocycles based on a 4,4'-sulfonyldiphenol (B7728063) intermediate has been synthesized through a multistep process concluding with a ring-closure reaction with various diamines, demonstrating the incorporation of the sulfone moiety into macrocyclic frameworks. nih.gov

In the realm of polycyclic synthesis, propargylic compounds are known precursors. researchgate.net Cascade reactions involving propargyl carboxylates have been used to create naphtho[1,2-b]furans through a sequence of allenylation, 6π-electrocyclization, and hydrogen migration. researchgate.net This highlights the potential of the propargyl unit within this compound to initiate complex cascade reactions leading to the formation of intricate polycyclic systems.

Stereoselective Building Blocks

The development of methods for asymmetric synthesis is crucial for accessing enantiomerically pure compounds, particularly in medicinal chemistry. This compound serves as a valuable prochiral substrate for the generation of chiral sulfone derivatives and other enantioenriched products.

Chiral sulfones are recognized as privileged building blocks in many bioactive molecules. researchgate.netrsc.org The sulfone group can be directly connected to the chiral center, making its stereocontrolled installation a key synthetic goal. rsc.org this compound can be converted into α,β-unsaturated sulfones, which are excellent substrates for asymmetric conjugate addition reactions. Catalytic enantioselective conjugate additions provide a powerful route to chiral sulfones. researchgate.net For example, the use of chiral catalysts in the addition of nucleophiles to phenyl vinyl sulfone has been reviewed as a method for synthesizing enantioenriched chiral sulfones. researchgate.net This approach allows for the creation of β-chiral sulfones, which are widespread in drug molecules. nih.gov

Moreover, the coordination of phenyl sulfones to certain metal complexes has been suggested as a pathway to access compounds as single enantiomers, provided the metal complex itself is enantioenriched. nih.gov This strategy could be applied to reactions involving this compound to generate chiral sulfonylated cyclic products.

Beyond the synthesis of molecules where chirality is centered on the sulfone, this compound is a precursor to a wider range of enantioenriched products. The alkyne can be elaborated into various functional groups where stereochemistry can be introduced. A significant strategy involves the use of dual catalysis systems, such as the combination of visible-light photoredox catalysis and nickel catalysis. nih.gov This approach has been successfully applied to the three-component reaction of alkenes, sulfinates, and alkenyl halides to generate enantioenriched β-alkenyl sulfones with excellent enantioselectivity. nih.gov

This dual-catalysis strategy enables the assembly of the molecular skeleton and the control of enantioselectivity simultaneously, providing a direct route to valuable chiral building blocks from simple starting materials. nih.gov The development of such methods underscores the potential of sulfone-containing synthons like this compound in modern asymmetric synthesis.

Table 2: Strategies for Asymmetric Synthesis of Chiral Sulfones

| Reaction Type | Substrate Type | Catalysis/Method | Product Type | Reference |

|---|---|---|---|---|

| Conjugate Addition | α,β-Unsaturated Sulfones | Organocatalysis / Metal Catalysis | Enantioenriched β-Aryl-β-Alkyl Sulfones | nih.gov |

| Sulfonylalkenylation | Styrenes, Sodium Benzene Sulfinate, (E)-(2-bromovinyl)benzene | Visible-Light and Ni-Dual Catalysis with Chiral Ligand | Enantioenriched β-Alkenyl Sulfones | nih.gov |

| Nucleophilic Addition | Dihapto-coordinated Phenyl Sulfone | Use of enantioenriched Tungsten Complex | Enantioenriched Trisubstituted Cyclohexenes | nih.gov |

| Asymmetric Sulfonylation | α,β-Unsaturated Carbonyl Compounds | Photoredox and Hydrogen Bonding Co-catalysis | α-Chiral Sulfones | rsc.org |

Enabling Functional Group Interconversions

A key feature of a versatile chemical synthon is the ability of its functional groups to be transformed or removed after they have served their primary synthetic purpose. The phenylsulfonyl group excels in this regard, acting not only as an activating group but also as a versatile leaving group, thereby enabling numerous functional group interconversions.

The sulfinate anion (:SO₂R⁻) is an effective leaving group, a property that is frequently exploited in organic synthesis. nih.gov In complex sequences, after the sulfone has facilitated bond formations by stabilizing an adjacent carbanion or activating a double bond, it can be displaced by a variety of nucleophiles. nih.govnih.gov This reactivity significantly expands the diversity of products that can be accessed from a single sulfone-containing intermediate. nih.gov For example, in the synthesis of trisubstituted cyclohexenes, the sulfonyl group is substituted by a third independent nucleophile in the final step of the sequence. nih.govnih.gov

This ability to act as a "chemical chameleon" is a hallmark of the sulfone group. thieme-connect.com Its capacity to function as an activating group and subsequently be replaced makes this compound a powerful tool for modular synthesis, where different fragments can be pieced together and the linking sulfone group later removed or transformed. chemrxiv.org This strategic use of the sulfonyl moiety as a disposable handle is a cornerstone of its advanced utility in synthesis.

Transformation to Allenic and Vinyl Sulfones

The structural isomerism between propargyl and allenyl sulfones, along with the susceptibility of the activated alkyne to addition reactions, allows for the facile conversion of this compound into highly functionalized allenic and vinyl sulfones. These products are themselves important building blocks in organic synthesis.

The transformation of propargyl sulfones to their allenic counterparts is a well-established isomerization reaction, typically proceeding under basic conditions. This process, known as a propargyl-allenyl rearrangement, is driven by the formation of a more stable, conjugated allenyl system. For this compound, treatment with a suitable base, such as an alkoxide or an amine, initiates the deprotonation of the methylene (B1212753) group. The resulting anion undergoes rearrangement to furnish the corresponding phenyl allenyl sulfone. The specific conditions can be tailored to control the reaction, with factors such as solvent, temperature, and the nature of the base influencing the efficiency and rate of isomerization. acs.org

Vinyl sulfones can be readily synthesized from this compound through the addition of nucleophiles across the carbon-carbon triple bond. This transformation is a manifestation of the Michael addition reaction, wherein the electron-poor alkyne acts as an excellent Michael acceptor. organic-chemistry.orgscripps.eduorgsyn.org A wide array of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed to generate a diverse range of substituted vinyl sulfones. researchgate.net The regioselectivity of the addition is generally controlled by the directing effect of the phenylsulfonyl group, leading to the formation of the β-substituted vinyl sulfone. The stereochemistry of the resulting double bond (E or Z) can often be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

| Transformation | Reactant(s) | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Propargyl-Allenyl Rearrangement | This compound | Base (e.g., K₂CO₃, Et₃N) | Phenyl Allenyl Sulfone | acs.org |

| Michael Addition | This compound, Nucleophile (e.g., R₂NH) | Catalytic base or acid | β-Substituted Phenyl Vinyl Sulfone | researchgate.netresearchgate.net |

Introduction of Fluorinated Motifs

The incorporation of fluorine atoms or fluorinated groups into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound serves as a valuable scaffold for the introduction of such fluorinated motifs, leading to the synthesis of novel fluorinated building blocks.

One direct approach involves the fluorination of the propargylic position. The acidity of the methylene protons, enhanced by the adjacent sulfonyl group, allows for deprotonation with a strong base to form a propargylic anion. This anion can then be quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to install a fluorine atom at the carbon adjacent to the sulfone. nih.govnih.gov This reaction provides access to α-fluorinated propargyl sulfones, which are valuable precursors for further synthetic manipulations. The reaction conditions, including the choice of base and solvent, are critical to achieving high yields and minimizing side reactions. nih.govnih.gov

Furthermore, the vinyl and allenyl sulfones derived from this compound can be utilized in reactions to construct more complex fluorinated heterocyclic systems. For instance, fluorinated dienophiles or dipolarophiles can undergo cycloaddition reactions with the double bonds of these sulfone derivatives to create fluorinated carbo- and heterocycles. cas.cn The phenylsulfonyl group in the resulting adducts can then be retained as a key functional handle or removed under reductive conditions.

| Strategy | Key Reactants | Typical Reagents | Resulting Motif | Reference |

|---|---|---|---|---|

| Direct Propargylic Fluorination | This compound | 1. Strong Base (e.g., LDA) 2. Electrophilic Fluorine Source (e.g., NFSI) | α-Fluoro this compound | nih.govnih.gov |

| Cycloaddition with Fluorinated Partners | Vinyl/Allenic Sulfone Derivative | Fluorinated Alkenes/Alkynes | Fluorinated Carbocycles/Heterocycles | cas.cn |

Applications in Diverse Synthetic Strategies

The unique reactivity of this compound enables its participation in complex synthetic strategies that allow for the rapid construction of molecular complexity from simple precursors. These strategies include multi-component reactions and cascade or domino processes, which are highly valued for their efficiency and atom economy.

Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netwindows.netrsc.orgmdpi.com The electrophilic nature of the alkyne and the nucleophilic potential of the deprotonated methylene group make this compound an ideal candidate for designing novel MCRs.

Although specific MCRs naming this compound as a key starting material are not extensively documented, its functional group array allows for its theoretical application in several known MCR paradigms. For example, it could serve as a "linchpin" component, reacting sequentially with both a nucleophile and an electrophile. A plausible MCR could involve an initial Michael addition of a nucleophile (e.g., an amine or thiol) to the activated alkyne, generating a vinyl sulfone intermediate in situ. This intermediate could then react with a third component, such as an aldehyde or another electrophile, to construct a complex heterocyclic or acyclic framework in a single pot. The development of such reactions would offer a powerful tool for diversity-oriented synthesis. researchgate.netrsc.org

Cascade and Domino Processes

Cascade and domino reactions are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. researchgate.netnih.govnih.govmdpi.com this compound is an excellent substrate for initiating such sequences due to its ability to generate reactive intermediates that can undergo subsequent transformations.

A common cascade strategy initiated by this compound involves an initial intermolecular reaction followed by an intramolecular cyclization. For instance, the Michael addition of a dinucleophile, such as a 1,2-amino alcohol or a 1,3-dicarbonyl compound, to the alkyne can generate an intermediate that is perfectly poised for a subsequent intramolecular ring-closing reaction. organic-chemistry.org This approach has been utilized in the synthesis of a variety of heterocyclic systems. The specific pathway of the cascade, including the size of the ring formed and the stereochemical outcome, can be controlled by the choice of nucleophile and the reaction conditions. The phenylsulfonyl group not only activates the substrate for the initial reaction but can also play a crucial role in directing the subsequent steps of the cascade. researchgate.netorganic-chemistry.org

Vii. Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems and Methodologies

A significant frontier in the chemistry of phenyl propargyl sulfone is the development of advanced catalytic systems that offer greater efficiency, selectivity, and sustainability. Researchers are moving beyond traditional methods to explore novel catalysts and reaction conditions that can facilitate the synthesis and transformation of these valuable compounds.

One major area of progress involves minimizing or eliminating the need for metal catalysts. Environmentally benign, catalyst-free protocols have been developed for synthesizing propargylic sulfones from readily available alcohols and sulfinic acids, with water as the sole byproduct. organic-chemistry.org This approach represents a significant step towards greener chemical processes. Another innovative method involves a dehydroxylative sulfonylation of allylic and benzylic alcohols promoted by a combination of triphenylphosphine (B44618) (Ph3P) and 1,2-diiodoethane (B146647) (ICH2CH2I), which proceeds in short reaction times. organic-chemistry.org

In the realm of metal catalysis, copper-based systems are prominent. Copper(I)-catalyzed reactions utilizing DABCO-bis(sulfur dioxide) (DABSO) as a stable, solid source of SO2 have proven effective for synthesizing cyclic sulfone structures. nih.gov Furthermore, the development of novel catalyst structures, such as geminal-atom catalysts (GACs) featuring two copper ions held in close proximity by a polymeric carbon nitride support, is revolutionizing cross-coupling reactions. sciencedaily.com These advanced catalysts demonstrate higher efficiency and can be recovered and reused, significantly reducing waste and the risk of metal contamination in the final products. sciencedaily.com Dual-metal systems, such as those employing both palladium and copper, are also being explored to facilitate complex transformations like one-pot C-O bond activation and C-S coupling reactions. mdpi.com

The table below summarizes some of the novel methodologies being developed for the synthesis of propargyl sulfones.

| Methodology | Key Features | Catalyst/Reagent | Byproduct | Reference |

| Dehydrative Cross-Coupling | Catalyst-free, environmentally benign | Alcohols, Sulfinic Acids | Water | organic-chemistry.org |

| Dehydroxylative Sulfonylation | Short reaction times | Ph3P/ICH2CH2I | - | organic-chemistry.org |

| SO2 Incorporation | Uses stable SO2 surrogate | Copper(I) / DABSO | - | nih.gov |

| Advanced Cross-Coupling | Reusable, high efficiency, low carbon footprint | Geminal-Atom Catalyst (Copper-based) | - | sciencedaily.com |

Exploration of Undiscovered Reactivity Modes

While the established reactivity of this compound is well-utilized, ongoing research seeks to uncover novel transformation pathways. Sulfones are recognized as "chemical chameleons" due to their ability to exhibit electrophilic, nucleophilic, or even radical character depending on the reaction conditions, hinting at a vast and underexplored chemical space. nih.gov

A groundbreaking area of research involves the use of transition metal complexes to temporarily dearomatize the phenyl ring of phenyl sulfones, unlocking unprecedented reactivity. nih.govnih.gov In one such system, a phenyl sulfone is coordinated to a tungsten complex {WTp(NO)(PMe3)}. This coordination makes the phenyl ring susceptible to protonation, creating an arenium species that readily reacts with a nucleophile. nih.govnih.gov This process can be repeated, allowing for a sequence of two independent nucleophilic additions to form a highly functionalized, trisubstituted cyclohexene (B86901). nih.gov Critically, the sulfone group can then act as a leaving group (as sulfinate), enabling the introduction of a third independent nucleophile. nih.govnih.gov This methodology provides a programmable route to complex cyclic structures from a simple aromatic starting material.

Another emerging area is the study of base-promoted cascade reactions. For example, sulfone-tethered alkynols can undergo a cascade transformation initiated by a base like potassium hydroxide (B78521) (KOH). nih.gov This sequence can involve isomerization of the propargyl sulfone to an allene (B1206475), followed by intramolecular cyclization and rearrangement, ultimately yielding complex cyclic β-ketosulfones stereoselectively. nih.gov Such cascade reactions are highly efficient as they form multiple bonds and stereocenters in a single operation.

The table below details the novel reactivity of phenyl sulfones when coordinated to a tungsten complex.

| Step | Process | Intermediate Species | Key Outcome | Reference |

| 1 | Coordination | Dihapto-coordinated phenyl sulfone complex | Activation of the phenyl ring | nih.govnih.gov |

| 2 | Protonation & 1st Nucleophilic Addition | Dihapto-coordinated sulfonylated diene complex | Introduction of the first substituent | nih.govnih.gov |

| 3 | Protonation & 2nd Nucleophilic Addition | Trisubstituted cyclohexene species | Introduction of the second substituent | nih.govnih.gov |

| 4 | Loss of Sulfinate & 3rd Nucleophilic Addition | π-allyl species | Introduction of the third substituent | nih.govnih.gov |

Integration with Sustainable Chemical Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. researchgate.net The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov

A key strategy is the development of cleaner oxidation methods for synthesizing sulfones from sulfides. nih.gov Traditional oxidants are being replaced by "green" alternatives like hydrogen peroxide (H2O2), often in combination with highly efficient and reusable catalysts. nih.gov These catalytic systems are frequently based on inexpensive and abundant metals such as iron, tungsten, or titanium, and even metal-free systems are being developed. nih.gov

Design and Synthesis of this compound-Based Reagents

Beyond its role as a versatile intermediate, there is growing interest in designing and synthesizing novel reagents based on the this compound scaffold. These tailored reagents can be used to introduce specific functionalities or build complex molecular architectures with high precision.

The inherent reactivity of the propargyl sulfone moiety makes it an excellent foundation for reagent design. For instance, its ability to act as a Michael acceptor is well-established and can be harnessed for conjugate addition reactions. orgsyn.org By modifying the phenyl ring or the alkyne terminus, researchers can fine-tune the reagent's steric and electronic properties to control reactivity and selectivity.

An exemplary case of reagent design is the use of metal-coordinated phenyl sulfones. As described earlier, the tungsten-phenyl sulfone complex is not just a reactive intermediate but can be viewed as a reagent for the synthesis of trisubstituted cyclohexenes. nih.govnih.gov This approach transforms a simple, stable compound into a powerful tool for complex molecule construction. Similarly, other phenyl sulfone derivatives have been designed as specific reagents, such as fluoromethyl phenyl sulfone, which is a key reagent for the synthesis of fluoroalkenes from aldehydes. orgsyn.org This demonstrates the principle of modifying the sulfone structure to create a reagent with a specific synthetic purpose. The development of such specialized reagents based on the this compound framework is a promising direction for future research.

Q & A

Q. What are the primary synthetic routes to phenyl propargyl sulfone, and how do experimental conditions influence yield and purity?

this compound can be synthesized via samarium-mediated coupling reactions between sulfone donors and aldehyde acceptors protected as propargyl ethers. Key steps include oxidation of phenyl sulfide intermediates to sulfones and photolysis for functional group conversion. Reaction parameters such as solvent choice (e.g., THF), temperature, and oxidants (e.g., meta-chloroperbenzoic acid) critically impact yield and purity . Additionally, enantioselective reductions using agents like L-Selectride and subsequent acetalization steps are employed to generate chiral intermediates .

Q. How does this compound function as a building block in stereoselective organic reactions?

It serves as a versatile donor in Julia-Kocienski olefinations, enabling the synthesis of fluorinated triazoles and other heterocycles. Its propargyl group participates in azide-alkyne ligation reactions, while the sulfone moiety stabilizes transition states, enhancing regioselectivity. For example, TMS-protected derivatives undergo in situ deprotection to react with azides, forming structurally diverse products .

Q. What are the applications of this compound in solvent systems for energy storage?

Asymmetric sulfones like methyl propargyl sulfone (MPS) are investigated as additives in carbonate-based electrolytes to improve ionic conductivity and electrochemical stability in lithium-ion batteries. Their unsaturated bonds (e.g., propargyl groups) mitigate electrode passivation and enhance compatibility with high-voltage cathodes .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in radical-mediated C–H functionalization?

In electrophotocatalytic systems, this compound acts as a radical acceptor, enabling regioselective C–H bond activation in ethers. The sulfone group stabilizes radical intermediates, while the propargyl moiety facilitates alkyne insertion, forming C–C or C–N bonds. Computational studies (e.g., RRKM-based master equation models) predict rate coefficients for radical recombination pathways, aligning with experimental data on benzene formation .

Q. How does structural modification of this compound influence its pharmacological activity?

Substituting the phenyl group with propargyl alters binding affinity to biological targets. For instance, replacing phenyl with propargyl in opioid analogs reduces addictive potential while retaining analgesic efficacy. This modification enhances metabolic stability and reduces off-target interactions, as demonstrated in preclinical tolerance studies .

Q. What methodologies optimize this compound’s performance in asymmetric catalysis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) are used to induce asymmetry during sulfone formation. Kinetic resolution via enzymatic catalysis (e.g., lipases) or dynamic kinetic asymmetric transformations (DYKAT) can further enhance enantiomeric excess (ee) in propargyl sulfone derivatives .

Q. How do electronic and steric effects govern regioselectivity in this compound-mediated olefinations?

The sulfone’s electron-withdrawing nature polarizes adjacent bonds, directing nucleophilic attack to the α-position. Steric hindrance from substituents on the sulfone’s aryl group (e.g., ortho-methyl groups) further modulates selectivity. Computational DFT studies correlate Hammett parameters with experimental yields in aldehyde olefinations .

Q. What are the challenges in characterizing degradation products of this compound under electrochemical conditions?

Accelerated aging tests (e.g., cyclic voltammetry at elevated temperatures) reveal sulfone decomposition into sulfonic acids and polymeric byproducts. Advanced mass spectrometry (LC-QTOF) and in situ FTIR spectroscopy are required to identify transient intermediates and validate degradation pathways .

Q. Methodological Notes

- For synthetic protocols, prioritize anhydrous conditions and inert atmospheres to prevent propargyl group oxidation.

- In pharmacological studies, use radiolabeled analogs (e.g., ¹⁴C-tagged sulfones) for precise biodistribution tracking .

- Electrochemical evaluations should include impedance spectroscopy to correlate sulfone structure with interfacial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.